N-hydroxy-4-[(2-phenylacetyl)amino]benzamide

HDAC inhibition SAR Chemical probe

Researchers requiring a structurally defined, minimal-pharmacophore HDAC inhibitor for chemical biology often face supply inconsistency and unvalidated purity. This compound resolves that with a phenylacetyl-benzohydroxamic acid scaffold optimized for reproducible target engagement. - Serves as a benchmark for SAR studies; its IC₅₀ of 110 nM in nuclear extract HDAC assays provides a calibrated reference point for analog optimization. - Low-rotatable-bond template (4 bonds) simplifies computational docking and reduces conformational sampling artifacts vs. flexible-chain inhibitors. - Rule-of-Five compliant profile ensures reliable solubility in biochemical assays, mitigating aggregation-based false positives in screening cascades.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 656261-23-3
Cat. No. B3063384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-4-[(2-phenylacetyl)amino]benzamide
CAS656261-23-3
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NO
InChIInChI=1S/C15H14N2O3/c18-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(19)17-20/h1-9,20H,10H2,(H,16,18)(H,17,19)
InChIKeyVQGKLYBEQDAOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetate-Derived Hydroxamate HDAC Inhibitor Overview


N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide (CHEMBL356824) is a synthetic, small-molecule histone deacetylase (HDAC) inhibitor that belongs to the Zn²⁺-chelating hydroxamic acid class [1]. It is constructed by tethering the short-chain fatty acid phenylacetate to a benzohydroxamic acid Zn²⁺-binding motif, yielding a compound with nanomolar HDAC inhibitory potency [2]. The molecule is currently classified as an investigational discovery agent with no approved therapeutic indication, and its primary value lies in its use as a well-characterized chemical probe for HDAC biology and as a starting point for structure–activity relationship (SAR) exploration [1].

Class Hydroxamic acid HDAC inhibitor
Mechanism Zn²⁺-chelating benzohydroxamic acid warhead
Research Use Well-characterized chemical probe for HDAC pathway studies
Stage Investigational discovery agent; SAR starting point

Why Chemotype Matters for HDAC Inhibitor Substitution


The HDAC inhibitor family encompasses diverse chemotypes—from millimolar short-chain fatty acids to sub-nanomolar natural products—that differ profoundly in Zn²⁺-binding geometry, linker length, surface-recognition cap groups, and isoform selectivity profiles [1]. N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide occupies a distinct region of this chemical space: its phenylacetyl cap and benzohydroxamic acid warhead produce an IC₅₀ of 110 nM against HDAC activity in DU-145 nuclear extracts, which is >10-fold more potent than the parent phenylacetate yet structurally simpler than clinically approved agents such as SAHA [2]. These structural and potency differences mean that substituting a generic “HDAC inhibitor” without matching the specific chemotype will invalidate SAR models, confound cellular readouts, and lead to procurement of a compound with a different selectivity signature, thereby compromising experimental reproducibility.

Chemotype mismatch with short-chain fatty acids Millimolar-range phenylacetate does not engage Zn²⁺ with nanomolar affinity; replacing this hydroxamate chemotype may compromise HDAC inhibition readouts in cellular assays.
Linker divergence vs. HTPB The two-carbon phenylacetyl linker alters cap-group orientation compared to the phenylbutyryl analog; isoform selectivity and target engagement may not transfer directly.
Clinical hydroxamates carry distinct selectivity profiles SAHA or panobinostat possess broader cap groups and extended surface recognition; their substitution can shift cellular response signatures in HDAC inhibition studies.

Potency, Structural Differentiation & Selectivity Evidence


Potency Gain Over Parent Phenylacetate Scaffold

N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide achieves an IC₅₀ of 110 nM against HDAC activity in DU-145 nuclear extracts, whereas the untethered short-chain fatty acid phenylacetate exhibits only millimolar-range potency (IC₅₀ > 1 mM) in the same class of biochemical assay [1][2]. This represents a potency enhancement of >9-fold, demonstrating that conjugation of phenylacetate to a benzohydroxamic acid Zn²⁺-chelating motif transforms a weak, non-selective ligand into a nanomolar HDAC binder suitable for cellular studies.

Potency vs. Phenylacetate
Class-level inference
IC₅₀ 110 nM vs. >1 mM
Supports HDAC inhibition study fit for cell-based assays
>9-fold gain over parent phenylacetate; based on DU-145 nuclear extract HDAC activity
HDAC inhibition SAR Chemical probe

Linker Length and Molecular Recognition vs. HTPB

The target compound carries a phenylacetyl (C2) linker, in contrast to the phenylbutyryl (C4) linker of the closely related analog N-hydroxy-4-(4-phenylbutyrylamino)benzamide (HTPB) [1]. The two-carbon contraction alters the distance between the phenyl cap and the hydroxamic acid zinc-binding group, which is predicted to re-orient the cap within the hydrophobic channel defined by Phe-198 and Phe-200 of the HDAC active site and may differentially affect class I versus class IIb isoform engagement [2]. Quantitative isoform-selectivity data for the target compound are not publicly available; however, the structural divergence provides a rationale for selecting the phenylacetyl variant over HTPB when exploring cap-group SAR or when a shorter, more rigid linker is desired for crystallography or computational docking studies.

Linker vs. HTPB
Supporting evidence
Phenylacetyl (C2) – Phenylbutyryl (C4)
Linker contraction may alter isoform engagement profile
ΔMW 28 Da; isoform-selectivity data not publicly available
HDAC inhibitor Linker SAR Cap group

Drug-Like Physicochemical Profile for Cell-Based Assays

N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide complies with all Lipinski Rule-of-Five criteria: molecular weight is 270.28 g/mol, logP is 1.9, it possesses 3 hydrogen-bond donors and 3 hydrogen-bond acceptors, and it has zero Ro5 violations [1]. In contrast, the clinical HDAC inhibitor SAHA (vorinostat; MW 264.32, logP 1.9) shares a broadly similar profile, suggesting comparable passive permeability, but the target compound's smaller, more rigid phenylacetyl cap may reduce metabolic liability relative to SAHA's suberoylanilide linker [2]. This unremarkable physicochemical profile, combined with the absence of structural alerts in the hydroxamic acid group (which is a well-precedented warhead in approved drugs such as SAHA and panobinostat), supports its use in cell-based assays without confounding off-target pharmacology arising from poor membrane permeability.

Drug-Like Profile
Cross-study comparable
MW 270, logP 1.9, HBD 3, HBA 3, Ro5 0
Favorable physicochemical profile for cell-based assay development
Comparable to SAHA; hydroxamic acid warhead is well-precedented
Drug-likeness Permeability Chemical probe

High-Confidence Research Application Scenarios


Chemical Probe for Histone Hyperacetylation and p21 Assays

With an IC₅₀ of 110 nM in nuclear extract HDAC assays and demonstrated cellular activity at sub-micromolar concentrations (as extrapolated from the HTPB chemotype in the primary reference), N-hydroxy-4-[(2-phenylacetyl)amino]benzamide is suitable as a positive control or probe compound in cell-based assays that measure histone H3/H4 hyperacetylation and p21ᴬᶠ¹/ᶜⁱᵖ¹ upregulation in cancer cell lines [1]. Its potency advantage over phenylacetate (>9-fold) ensures that observed epigenetic effects are attributable to HDAC inhibition rather than off-target activities associated with millimolar short-chain fatty acid concentrations.

Lead-Optimization Starting Point for Phenylacetate-Derived HDAC Inhibitors

The compound’s phenylacetyl-benzohydroxamic acid scaffold serves as a minimal pharmacophore for exploring cap-group SAR, as illustrated by the subsequent structure-based optimization campaign that yielded (S)-11 (IC₅₀ = 16 nM) through modification of the hydrophobic cap [2]. Procurement of the target compound enables medicinal chemistry teams to benchmark new analogs against a chemically well-defined, commercially accessible reference point, facilitating the construction of internally consistent SAR tables.

Reference Inhibitor for In Vitro HDAC Selectivity Profiling

Although isoform-specific IC₅₀ data are not publicly available for this compound, its inclusion in HDAC profiling panels alongside SAHA, TSA, and HTPB provides a valuable reference for mapping how linker length (C2 vs. C4) influences selectivity across HDAC1–11 [1]. The compound’s favorable Rule-of-Five profile supports its use in biochemical assays without solubility or aggregation artifacts, making it a practical choice for CROs and academic screening centers.

Computational Docking and Molecular Dynamics Template

The rigid phenylacetyl linker and benzohydroxamic acid warhead provide a well-defined, low-rotatable-bond template (4 rotatable bonds) for docking into HDAC crystal structures (e.g., HDLP–TSA complex) and for molecular dynamics simulations aimed at understanding Zn²⁺-chelation geometry and cap-group recognition by surface hydrophobic residues such as Phe-198 and Phe-200 [2]. This structural simplicity reduces conformational sampling requirements relative to flexible-chain inhibitors like SAHA, improving the accuracy of computational predictions.

Application
Selection Property
Validation Focus
Histone hyperacetylation and p21 assays
Sub-micromolar HDAC inhibition in nuclear extracts
Histone H3/H4 acetylation, p21 induction endpoints
Lead-optimization SAR starting point
Phenylacetate-benzohydroxamic acid scaffold
Cap-group modification benchmarking
In vitro HDAC selectivity profiling
Chemotype-defined linker length
Isoform selectivity mapping (HDAC1-11)
Computational docking and MD simulations
Rigid, low-rotatable-bond template
Zn²⁺-chelation geometry and cap recognition
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